Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)-

Description

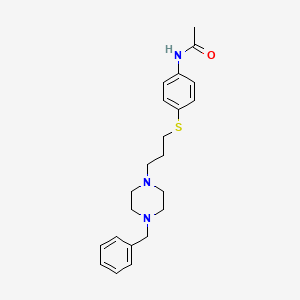

The compound Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- (hereafter referred to as Compound X) is a structurally complex molecule featuring:

- A phenylmethyl-piperazinylpropylthio moiety linked to an acetamide group.

- A thioether bridge connecting the phenyl ring to the piperazine-containing alkyl chain.

Properties

CAS No. |

115030-32-5 |

|---|---|

Molecular Formula |

C22H29N3OS |

Molecular Weight |

383.6 g/mol |

IUPAC Name |

N-[4-[3-(4-benzylpiperazin-1-yl)propylsulfanyl]phenyl]acetamide |

InChI |

InChI=1S/C22H29N3OS/c1-19(26)23-21-8-10-22(11-9-21)27-17-5-12-24-13-15-25(16-14-24)18-20-6-3-2-4-7-20/h2-4,6-11H,5,12-18H2,1H3,(H,23,26) |

InChI Key |

YRRXUWBBGMNNRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SCCCN2CCN(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenylmethyl group, and the formation of the thioether linkage. Common synthetic routes may involve:

Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

Introduction of the Phenylmethyl Group: This step often involves the use of benzyl halides in the presence of a base.

Formation of the Thioether Linkage: This can be done by reacting a thiol with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- can undergo various types of chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Neuropharmacological Applications

Acetamide derivatives have been investigated for their effects on the central nervous system. The piperazine moiety is known to interact with serotonin and dopamine receptors, making it a candidate for developing treatments for:

- Anxiety Disorders : Research indicates that compounds similar to this acetamide may exhibit anxiolytic properties by modulating serotonergic pathways.

- Antidepressants : Some studies suggest that modifications of piperazine structures can lead to compounds with antidepressant effects.

Case Study Example :

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives and their affinity for serotonin receptors. Results indicated that certain modifications led to enhanced binding affinity and selectivity, suggesting potential for treating mood disorders.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of acetamide derivatives. Compounds with similar structural features have shown promise in inhibiting tumor growth through various mechanisms:

- Cell Cycle Arrest : Some derivatives were found to induce cell cycle arrest in cancer cell lines.

- Apoptosis Induction : Studies demonstrated that these compounds could trigger apoptotic pathways in malignant cells.

Data Table: Anticancer Activity Overview

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Acetamide Derivative A | MCF-7 (Breast Cancer) | 12 | Apoptosis |

| Acetamide Derivative B | A549 (Lung Cancer) | 15 | Cell Cycle Arrest |

Antimicrobial Activity

Compounds related to acetamide have also been evaluated for antimicrobial properties. Preliminary data suggest effectiveness against a range of bacterial strains, indicating potential use as antibacterial agents.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 25 µg/mL |

Mechanism of Action

The mechanism of action of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- involves its interaction with specific molecular targets. The piperazine ring and phenylmethyl group may facilitate binding to proteins or enzymes, while the thioether linkage can influence the compound’s reactivity and stability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine Moieties

Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide)

- Key Differences :

- Replaces the thioether bridge of Compound X with a triazine ring .

- Features a benzyloxy-piperidinyl group instead of phenylmethyl-piperazinyl .

- Pharmacological Relevance :

Ciproxifan (Cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy)phenyl ketone)

- Key Differences :

- Contains a cyclopropyl ketone and imidazole instead of acetamide and phenylmethyl-piperazinyl groups.

- Pharmacological Relevance: Potent histamine H3-receptor antagonist (Ki = 0.5–1.9 nM) with high selectivity over other aminergic receptors . Demonstrates oral bioavailability (62%) and enhances histamine turnover, suggesting Compound X’s piperazine-thioether chain might also influence pharmacokinetics .

L748337 (N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide)

Analogs with Thioether Linkages

940860-27-5 (2-[[2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethyl]thio]-N-(2-fluorophenyl)acetamide)

- Key Differences :

- Shares a thioether-acetamide scaffold but includes a 3-chlorophenyl-piperazinyl group and 2-fluorophenyl terminus.

- Pharmacological Relevance :

N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41)

Functional and Pharmacokinetic Comparisons

Key Research Findings and Implications

- Piperazine Derivatives : The presence of a phenylmethyl-piperazinyl group in Compound X aligns with trends in GPCR-targeted drugs, where piperazine enhances receptor binding and metabolic stability .

- Thioether Linkages : Analogs like 940860-27-5 suggest that thioether bridges improve membrane permeability but may increase susceptibility to oxidative degradation .

Biological Activity

Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)-, is a compound with a complex structure that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

- Molecular Formula : C22H29N3OS

- Molar Mass : 383.55 g/mol

- CAS Number : 115030-32-5

The compound features a piperazine moiety linked to a thioether and an acetamide functional group, which may contribute to its biological properties.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, its structural components suggest potential therapeutic applications. The following sections summarize relevant findings regarding its pharmacological effects.

Antimicrobial Activity

While specific studies on Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- are scarce, related compounds with similar structures have demonstrated notable antimicrobial properties. For instance:

- Thiazole Derivatives : A study indicated that thiazole-integrated compounds exhibited significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .

- Piperazine Derivatives : Compounds containing piperazine rings have been shown to possess antimicrobial effects, suggesting that the piperazine component in Acetamide may impart similar properties .

| Compound Type | Tested Strains | MIC (µg/mL) |

|---|---|---|

| Thiazole Derivative | E. coli, S. aureus | 31.25 |

| Piperazine Derivative | Various bacterial strains | Varies |

Anticonvulsant Activity

The piperazine structure is also associated with anticonvulsant effects. Research indicates that modifications in piperazine derivatives can enhance their efficacy against seizures . Although direct studies on Acetamide are lacking, it is plausible that the compound may exhibit similar anticonvulsant properties due to its structural analogies.

Case Studies and Research Findings

- Structural Activity Relationship (SAR) :

- Synthesis and Evaluation :

-

Potential for Development :

- Given the existing literature on similar compounds, Acetamide may represent a viable candidate for further pharmacological exploration. Its unique structure could be optimized for enhanced efficacy in treating infections or neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.